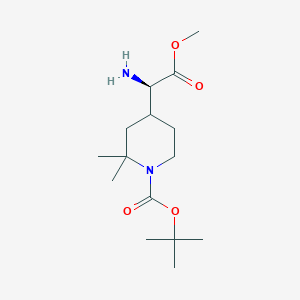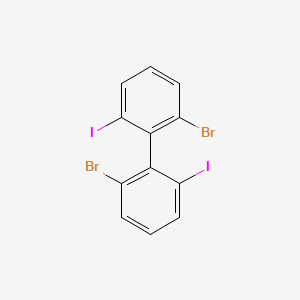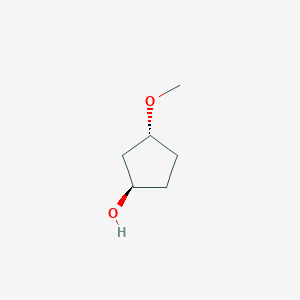![molecular formula C15H17N7OS B12944990 N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide is a complex organic compound that features an indole moiety linked to a triazine ring via a thioacetamide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ammonia or amines under controlled conditions.
Thioacetamide Bridge Formation: The final step involves the reaction of the indole-ethyl intermediate with the triazine derivative in the presence of a thiolating agent such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The triazine ring can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.
Mécanisme D'action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide: can be compared with other indole-triazine derivatives.
N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide: can be compared with other thioacetamide derivatives.
Uniqueness
Structural Uniqueness: The combination of an indole moiety, a triazine ring, and a thioacetamide bridge is unique and may confer specific properties.
Functional Uniqueness:
Propriétés
Formule moléculaire |
C15H17N7OS |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H17N7OS/c16-13-20-14(17)22-15(21-13)24-8-12(23)18-6-5-9-7-19-11-4-2-1-3-10(9)11/h1-4,7,19H,5-6,8H2,(H,18,23)(H4,16,17,20,21,22) |
Clé InChI |
ZEYYHYAHTUNQQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=NC(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)
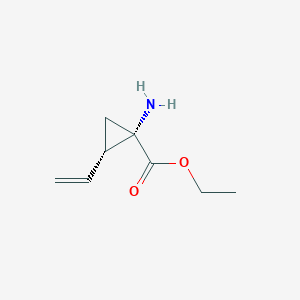
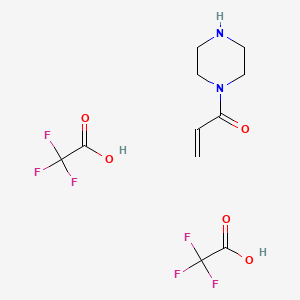
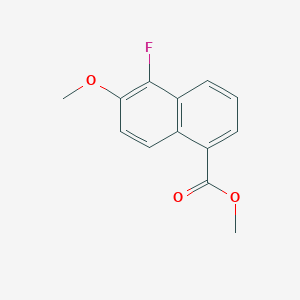
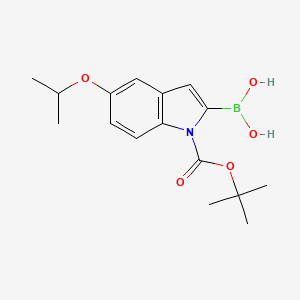
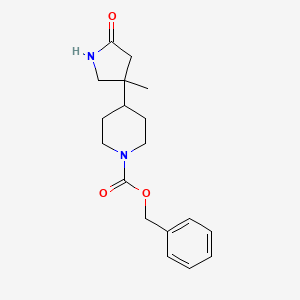

![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
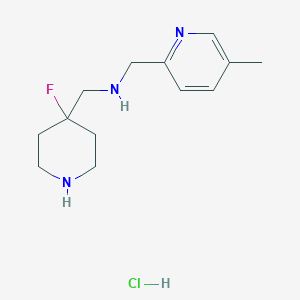
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
